Welcome to the BenchChem Online Store!
molecular formula C14H11NO2 B8734686 9H-Carbazole-2-carboxylic acid, 9-methyl- CAS No. 89374-81-2

9H-Carbazole-2-carboxylic acid, 9-methyl-

Cat. No. B8734686
M. Wt: 225.24 g/mol
InChI Key: WHOPQFBTXKRKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
674

Inputs

Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Smiles
Cn3c1ccccc1c2ccc(OC(=O)C(C)(C)C)cc23
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
O=C=O
Step Three
Name
dppf
Quantity
0.1 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cn3c1ccccc1c2ccc(C(=O)O)cc23
Measurements
Type Value Analysis
YIELD 47
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.